![molecular formula C22H24N4OS B4109036 1-{4-[(ethylthio)acetyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4109036.png)
1-{4-[(ethylthio)acetyl]-1-piperazinyl}-4-phenylphthalazine
Overview
Description
1-{4-[(ethylthio)acetyl]-1-piperazinyl}-4-phenylphthalazine, commonly known as EPP, is a chemical compound that has gained significant attention in the field of scientific research. EPP belongs to the class of phthalazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of EPP is not fully understood. However, it is believed to exert its biological activities through various molecular pathways, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
EPP has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. EPP has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, EPP has been shown to inhibit cell proliferation and migration, which may be beneficial in the treatment of cancer.
Advantages and Limitations for Lab Experiments
EPP has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. EPP is also stable under various conditions, making it suitable for use in various biological assays. However, EPP has some limitations for use in lab experiments. It has poor solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of EPP is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of EPP. One area of research is the development of EPP-based therapeutics for the treatment of various diseases, including neurological disorders and cancer. Another area of research is the elucidation of the mechanism of action of EPP, which may lead to the discovery of new molecular targets for drug development. Finally, the synthesis of new EPP derivatives with improved biological activities and pharmacological properties is an area of ongoing research.
Scientific Research Applications
EPP has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, anti-microbial, and anti-viral properties. EPP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-ethylsulfanyl-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-2-28-16-20(27)25-12-14-26(15-13-25)22-19-11-7-6-10-18(19)21(23-24-22)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMUWLRNXKDUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)N1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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